3-Isobutyramidobenzofuran-2-carboxamide
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Overview
Description
3-Isobutyramidobenzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran core with an isobutyramido group and a carboxamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyramidobenzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in scaling up the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups attached to the benzofuran core.
Scientific Research Applications
3-Isobutyramidobenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Biology: It is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 3-Isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isobutyramidobenzofuran-2-carboxamide include:
- 3-Aminobenzofuran-2-carboxamide
- 3-Aminothiophene-2-carboxamide
- 2-Aminobenzimidazole
- 4-Chloro-3-formylcoumarin
- 2-Aminobenzothiazole
Uniqueness
This compound is unique due to its specific structural features, including the isobutyramido group and carboxamide group attached to the benzofuran core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDMFRQYDWNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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